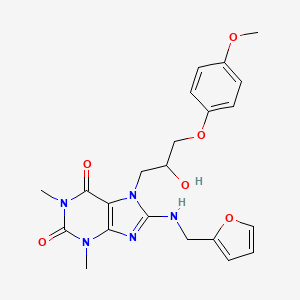

8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound (molecular formula: C₂₁H₂₃N₅O₆, molecular weight: 441.444 g/mol) is a substituted purine-2,6-dione derivative. Its core structure features a xanthine-like scaffold with a 1,3-dimethyl substitution pattern. Key modifications include:

- Position 7: A 2-hydroxy-3-(4-methoxyphenoxy)propyl chain, contributing hydrophilic and aromatic interactions.

The 4-methoxyphenoxy moiety may enhance metabolic stability, while the furan substituent could influence receptor binding selectivity.

Properties

IUPAC Name |

8-(furan-2-ylmethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O6/c1-25-19-18(20(29)26(2)22(25)30)27(21(24-19)23-11-17-5-4-10-32-17)12-14(28)13-33-16-8-6-15(31-3)7-9-16/h4-10,14,28H,11-13H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZDSPKSNSCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC(COC4=CC=C(C=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available purine derivatives.

Step 1: The furan-2-ylmethylamine is prepared by reacting furfural with ammonia under reductive amination conditions.

Step 2: The furan-2-ylmethylamine is then coupled with a purine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Step 3: The intermediate product is then reacted with 2-hydroxy-3-(4-methoxyphenoxy)propyl bromide under basic conditions to introduce the hydroxy and methoxyphenoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalyst Optimization: Using catalysts to improve reaction efficiency.

Solvent Selection: Choosing solvents that enhance reaction rates and product isolation.

Purification Techniques: Employing chromatography or crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered interest in various scientific research applications. This article will provide a detailed overview of its potential applications, supported by data tables and case studies from diverse sources.

Pharmacological Applications

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, such as DNA polymerases and kinases. This leads to increased DNA damage in cancer cells, making them more susceptible to treatment.

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies where it acts as a competitive inhibitor for certain kinases. This property is particularly useful in understanding signal transduction pathways in cancer cells.

Structure-Activity Relationship (SAR) Studies

Researchers are exploring the structure-activity relationships of this compound to optimize its efficacy and reduce toxicity. Variations in the furan and methoxy groups can lead to significant changes in biological activity.

Neuropharmacology

Recent studies suggest that derivatives of this compound may have neuroprotective effects. They are being investigated for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits DNA polymerases | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Furan Ring Substitution | Increased potency against cancer cells | |

| Hydroxy Group Addition | Enhanced solubility |

Case Study 1: Anticancer Efficacy

A study conducted on a series of purine derivatives including the target compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The results indicated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines showed that the compound could reduce apoptosis induced by oxidative stressors. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The purine core is known to mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on proteins. The furan and methoxyphenoxy groups may enhance binding affinity and selectivity, modulating the activity of the target protein and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and related purine-diones:

Key Observations:

Piperazine-containing derivatives (e.g., ) exhibit pronounced cardiovascular activity due to enhanced receptor interactions.

Position 8 Modifications: The furan-2-ylmethylamino group in the target compound offers heteroaromaticity distinct from phenyl or morpholine substituents, possibly affecting adenosine receptor subtype selectivity . 8-Amino derivatives (e.g., ) lack steric bulk, which may improve binding to compact active sites.

Biological Activity: Antiarrhythmic efficacy in piperazine derivatives (e.g., compound 15 in ) correlates with α-adrenoreceptor affinity (Ki = 0.152–4.299 µM). The target compound’s methoxyphenoxy group may similarly modulate adrenergic signaling. Imidazo-purine hybrids (e.g., ) demonstrate kinase inhibition, highlighting structural versatility in purine-based drug design.

Physicochemical and Pharmacokinetic Profiles

- Hydrogen Bonding: With 6 hydrogen-bond acceptors and 3 donors, the compound exhibits moderate solubility, comparable to 8-amino derivatives .

- Synthetic Routes : Microwave-assisted synthesis (as in ) could optimize yield for the target compound, given the complexity of its 7- and 8-position substituents.

Biological Activity

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a purine base with various substituents that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 366.39 g/mol. The structure includes functional groups such as furan and methoxyphenoxy, which are crucial for its interaction with biological targets.

The compound primarily acts through modulation of various biochemical pathways:

- Adenosine Receptor Interaction : It has been shown to interact with adenosine receptors, which play a significant role in numerous physiological processes including inflammation and neurotransmission .

- Inhibition of Phosphodiesterases (PDEs) : The compound exhibits inhibitory effects on specific phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for cellular signaling .

2. Pharmacological Effects

The biological activities of this compound can be summarized as follows:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties, the compound was administered to animal models exhibiting induced inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection in Ischemia

Research involving ischemic models showed that treatment with the compound resulted in reduced neuronal death and improved functional recovery post-injury. This suggests its utility in neuroprotective strategies for conditions like stroke.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.